molecular formula C5H11N5 B1398162 N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine CAS No. 1365962-01-1

N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine

Cat. No.: B1398162
CAS No.: 1365962-01-1
M. Wt: 141.18 g/mol
InChI Key: LDHYMADOONFXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind with enzymes such as cytochrome P450, influencing their catalytic activities. Additionally, this compound interacts with proteins involved in signal transduction pathways, potentially modulating their functions . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function . For instance, it may upregulate or downregulate the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activities. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors . These interactions can lead to changes in the expression of genes involved in various cellular processes, including metabolism and cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can become toxic, leading to adverse effects such as cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing their catalytic activities and altering the metabolic flux within the cell . This compound can also affect the levels of various metabolites, leading to changes in cellular metabolism . The interactions with cofactors and other biomolecules are crucial for its role in these metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects . The compound’s distribution is influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence metabolic processes and energy production . The compound’s localization is essential for its role in cellular function and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with ethylenediamine under controlled conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions usually include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated reactors and precise control of reaction parameters to achieve high purity and yield of the final product .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine include:

Uniqueness

This compound is unique due to the presence of both the triazole ring and the ethane-1,2-diamine moiety, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

N'-(2-methyl-1,2,4-triazol-3-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5/c1-10-5(7-3-2-6)8-4-9-10/h4H,2-3,6H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHYMADOONFXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401203170
Record name 1,2-Ethanediamine, N1-(1-methyl-1H-1,2,4-triazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365962-01-1
Record name 1,2-Ethanediamine, N1-(1-methyl-1H-1,2,4-triazol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365962-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1-(1-methyl-1H-1,2,4-triazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine
Reactant of Route 3
Reactant of Route 3
N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine
Reactant of Route 4
Reactant of Route 4
N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine
Reactant of Route 5
Reactant of Route 5
N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine
Reactant of Route 6
Reactant of Route 6
N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.